2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound containing a pyrimidine ring substituted with a diethylaminoethyl group at the 2-position and a carboxylic acid group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, DNA, and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with diethylaminoethyl reagents under controlled conditions. One common method includes the condensation of 2-chloro-4-carboxypyrimidine with diethylaminoethylamine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(2-(Diethylamino)ethyl)pyrimidine-4-ethanol: Contains an alcohol group instead of a carboxylic acid.
2-(2-(Diethylamino)ethyl)pyrimidine-4-aldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-3-14(4-2)8-6-10-12-7-5-9(13-10)11(15)16/h5,7H,3-4,6,8H2,1-2H3,(H,15,16) |
InChI Key |
PEIPTIFHQJYNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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